molecular formula C19H22N2O4S B2481573 N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide CAS No. 1171943-69-3

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide

Cat. No.: B2481573
CAS No.: 1171943-69-3
M. Wt: 374.46
InChI Key: DHPZHTSEFUMGHW-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Development of Phenylethanolamine N-Methyltransferase (PNMT) Inhibitors : A study by Grunewald, Romero, and Criscione (2005) explored the synthesis of 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines with significant PNMT inhibitory potency and selectivity. These compounds are designed to cross the blood-brain barrier, making them potential candidates for treating disorders related to catecholamine synthesis in the brain (G. L. Grunewald, F. A. Romero, K. R. Criscione, 2005).

  • Inhibitors for Histone Deacetylase (HDAC) : Liu et al. (2015) synthesized a series of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, demonstrating potent HDAC inhibitory activity. These compounds, particularly one marked as compound 11, showed significant anti-proliferative activity against prostate cancer cells and were effective in a xenograft tumor model, highlighting their potential as prostate cancer inhibitors (Yi-Min Liu et al., 2015).

Chemical Synthesis Methodologies

  • Novel Synthetic Routes : Toda, Sakagami, and Sano (1999) demonstrated a novel synthesis of 1,2,3,4-tetrahydroquinolines (TQs) utilizing the Pummerer-type reaction. This method offers an efficient route for creating TQs with specific substitutions on the benzene ring, expanding the toolbox for producing diverse tetrahydroquinoline derivatives (J. Toda, M. Sakagami, T. Sano, 1999).

  • PDE4 Inhibitors Design and Synthesis : Liao et al. (2018) focused on designing and synthesizing 7-(cyclopentyloxy)-6-methoxy1,2,3,4-tetrahydroisoquinoline derivatives with potent inhibitory activity against PDE4B. Their work outlines a structured approach to enhancing inhibitory activity and selectivity through specific substitutions, providing insights into the development of therapeutic agents for inflammatory diseases (Yixian Liao et al., 2018).

Properties

IUPAC Name

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-25-13-19(22)21-11-5-8-16-9-10-17(12-18(16)21)20-26(23,24)14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,20H,5,8,11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPZHTSEFUMGHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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